



Application Notes and Protocols for Nickel-Catalyzed Transamidation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting nickel-catalyzed transamidation reactions. This innovative method offers a powerful tool for the synthesis of amides, a ubiquitous functional group in pharmaceuticals and bioactive molecules, by forging new C-N bonds from readily available amide precursors.

Introduction

Traditional methods for amide synthesis often require harsh reaction conditions or stoichiometric activating reagents. Nickel-catalyzed transamidation has emerged as a mild and efficient alternative, enabling the conversion of one amide to another.[1][2] This process is particularly valuable for late-stage functionalization in drug discovery and development. The protocols outlined below describe a prevalent two-step approach involving the activation of a secondary amide via N-Boc protection, followed by a nickel-catalyzed cross-coupling with an amine nucleophile.[1][2][3][4][5] Additionally, a one-pot protocol utilizing a stable nickel(II)-NHC complex is presented.

Key Advantages of Nickel-Catalyzed Transamidation:

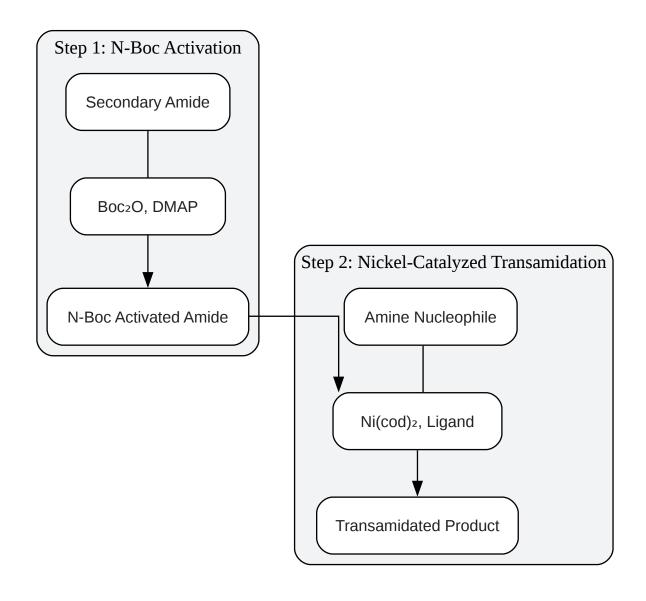
 Mild Reaction Conditions: These methods often proceed at moderate temperatures, preserving sensitive functional groups within complex molecules.[5][6]



- Broad Substrate Scope: A wide range of amides and amines, including those bearing various functional groups and heterocyclic motifs, are well-tolerated.[3][7]
- Use of a Non-Precious Metal Catalyst: Nickel is a more abundant and cost-effective catalyst compared to precious metals like palladium.[1][4]
- High Functional Group Tolerance: The reaction is compatible with a variety of functional groups, making it suitable for complex molecule synthesis.[8]

Experimental Workflow

The general workflow for the two-step nickel-catalyzed transamidation is depicted below.





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Caption: General workflow for the two-step nickel-catalyzed transamidation.

Protocol 1: Two-Step Transamidation of Secondary Amides

This protocol is adapted from methodologies that utilize an initial N-Boc activation step to weaken the amide C-N bond, facilitating the subsequent nickel-catalyzed coupling.[1][2][4][5]

Step 1: N-Boc Activation of the Secondary Amide

- To a solution of the secondary amide (1.0 equiv) in acetonitrile (0.2 M) is added di-tert-butyl dicarbonate (Boc₂O, 3.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.3 equiv).
- The reaction mixture is stirred at 50 °C for 19 hours.
- Upon completion, the reaction is cooled to room temperature and concentrated under reduced pressure.
- The crude N-Boc activated amide is purified by flash column chromatography on silica gel.

Step 2: Nickel-Catalyzed Transamidation

- In a nitrogen-filled glovebox, a flame-dried vial is charged with Ni(cod)₂ (5-10 mol%), an appropriate N-heterocyclic carbene (NHC) ligand such as SIPr (10-20 mol%), the N-Boc activated amide (1.0 equiv), and the amine nucleophile (1.2-2.5 equiv).[6]
- Toluene (1.0 M) is added, and the vial is sealed.
- The reaction mixture is stirred at 35-60 °C for 14 hours.[6]
- After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite.
- The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired transamidated product.



Protocol 2: One-Pot Transamidation using a [CpNi(IPr)Cl] Catalyst

This protocol describes a more direct approach using a stable half-sandwich nickel(II)-NHC complex, which can be performed in a single step.[7][9]

- A reaction tube is charged with the starting amide (1.0 equiv), the aniline (2.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and [CpNi(IPr)Cl] (10 mol%).[7]
- Toluene (0.25 M) is added, and the tube is sealed.
- The reaction mixture is heated to 140 °C and stirred for 18 hours.
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Data Presentation

The following tables summarize the scope of the nickel-catalyzed transamidation with respect to the amide and amine coupling partners, with representative yields.

Table 1: Substrate Scope for the Two-Step Transamidation Protocol[3][6]



Entry	N-Boc Activated Amide	Amine Nucleophile	Yield (%)
1	N-Boc-N- benzylbenzamide	Morpholine	95
2	N-Boc-N-benzyl-4- methoxybenzamide	Piperidine	88
3	N-Boc-N-benzyl-4- (trifluoromethyl)benza mide	Pyrrolidine	92
4	N-Boc-N-benzyl-2- thiophenecarboxamid e	Indoline	75
5	N-Boc-N-benzyl-2- furancarboxamide	1,2,3,4- Tetrahydroisoquinoline	81

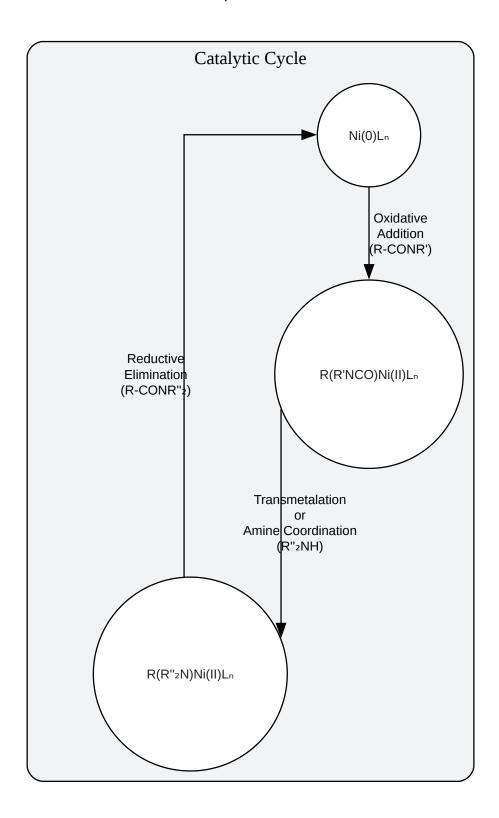
Table 2: Substrate Scope for the One-Pot [CpNi(IPr)Cl] Catalyzed Transamidation[7]

Entry	Amide	Aniline	Yield (%)
1	N-phenylbenzamide	4-Methoxyaniline	99
2	N-phenylbenzamide	4-Methylaniline	95
3	N-phenylbenzamide	2,6-Dimethylaniline	75
4	N-phenylbenzamide	4-Chloroaniline	88
5	N-phenyl-4- methoxybenzamide	Aniline	92
6	N-phenyl-4- chlorobenzamide	Aniline	85

Proposed Catalytic Cycle



The following diagram illustrates a plausible catalytic cycle for nickel-catalyzed cross-coupling reactions, which is believed to be operative in transamidation.





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Caption: Proposed catalytic cycle for nickel-catalyzed transamidation.

The catalytic cycle is thought to initiate with the oxidative addition of the activated amide's C-N bond to a Ni(0) complex. The subsequent step likely involves coordination of the incoming amine, followed by reductive elimination to furnish the transamidated product and regenerate the active Ni(0) catalyst.

Conclusion

Nickel-catalyzed transamidation represents a significant advancement in amide synthesis, offering a versatile and mild platform for constructing C-N bonds. The protocols and data presented herein provide a comprehensive guide for researchers to implement this powerful methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The continued development of this and related nickel-catalyzed reactions promises to further expand the toolkit of synthetic chemists.[3][8]

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